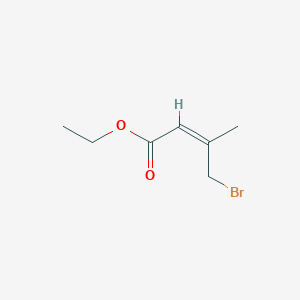

ethyl (Z)-4-bromo-3-methylbut-2-enoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

ethyl (Z)-4-bromo-3-methylbut-2-enoate is an organic compound with the molecular formula C7H11BrO2. It is a derivative of butenoic acid, characterized by the presence of a bromine atom and an ethyl ester group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (Z)-4-bromo-3-methylbut-2-enoate typically involves the bromination of 3-methyl-2-butenoic acid followed by esterification. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out in a solvent like carbon tetrachloride under reflux conditions for several hours .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for maintaining the desired reaction conditions and yield.

Chemical Reactions Analysis

Types of Reactions

ethyl (Z)-4-bromo-3-methylbut-2-enoate undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of corresponding alcohols.

Reduction Reactions: The compound can be reduced to form the corresponding butenoic acid derivative.

Oxidation Reactions: Oxidation can lead to the formation of more oxidized products, such as carboxylic acids.

Common Reagents and Conditions

Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.

Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

Major Products Formed

Substitution: Ethyl 4-hydroxy-3-methyl-2-butenoate.

Reduction: Ethyl 3-methyl-2-butenoate.

Oxidation: Ethyl 4-bromo-3-methyl-2-butenoic acid.

Scientific Research Applications

ethyl (Z)-4-bromo-3-methylbut-2-enoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with various biomolecules.

Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of ethyl (Z)-4-bromo-3-methylbut-2-enoate involves its interaction with specific molecular targets, leading to various chemical transformations. The bromine atom in the compound is highly reactive, making it a good candidate for nucleophilic substitution reactions. The ester group can undergo hydrolysis under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid and alcohol.

Comparison with Similar Compounds

Similar Compounds

(Z)-Ethyl 4-bromo-3-methyl-2-butenoate: The cis isomer of the compound, differing in the spatial arrangement of the substituents around the double bond.

Methyl 4-bromo-3-methyl-2-butenoate: Similar structure but with a methyl ester group instead of an ethyl ester group

Uniqueness

ethyl (Z)-4-bromo-3-methylbut-2-enoate is unique due to its specific geometric configuration (E-isomer) and the presence of both bromine and ethyl ester groups. This combination of features makes it particularly useful in synthetic organic chemistry for the preparation of various derivatives and as a precursor in complex molecule synthesis.

Biological Activity

Ethyl (Z)-4-bromo-3-methylbut-2-enoate, with the chemical formula C7H11BrO2, is a compound that has garnered interest for its potential biological activities and applications in various fields, including medicinal chemistry and organic synthesis. This article provides a detailed overview of its biological activity, including mechanisms of action, relevant case studies, and comparative data.

- Molecular Weight : 207.065 g/mol

- CAS Number : 51371-55-2

- Molecular Structure : The compound features a bromine atom at the fourth position of a 3-methylbut-2-enoate backbone, which contributes to its reactivity and potential biological interactions.

The biological activity of this compound is primarily attributed to its ability to undergo nucleophilic substitution reactions due to the presence of the bromine atom. This reactivity allows it to interact with various biomolecules, potentially leading to:

- Substitution Reactions : The bromine can be substituted by nucleophiles such as hydroxide ions, forming corresponding alcohols.

- Reduction Reactions : Under certain conditions, it can be reduced to yield butenoic acid derivatives.

- Oxidation Reactions : It can also be oxidized to form more complex carboxylic acid derivatives .

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity. A study explored its efficacy against various microbial strains, demonstrating significant inhibition of growth in certain bacteria and fungi. The compound's mechanism involves disrupting cellular processes in microbial cells, although specific pathways remain to be fully elucidated .

Potential Applications in Drug Development

This compound has been investigated as a potential precursor in the synthesis of bioactive compounds. For instance, it is utilized in the synthesis of derivatives that exhibit anti-inflammatory and anticancer properties. One notable application includes its role in synthesizing retinoid compounds, which are essential in treating retinal degenerations and other eye-related disorders .

Case Studies

-

Synthesis of Retinoids :

A method developed for synthesizing 9-cis-beta-carotene utilized this compound as a starting material. This compound facilitated the formation of retinoids that have shown promise in treating retinal diseases . -

Antimicrobial Efficacy :

In a comparative study assessing various brominated compounds, this compound demonstrated superior antimicrobial properties against specific strains of bacteria compared to non-brominated analogs. This highlights the significance of the bromine substituent in enhancing biological activity .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| Ethyl (E)-4-bromo-3-methylbut-2-enoate | Geometric Isomer | Similar antimicrobial properties |

| Methyl 4-bromo-3-methylbut-2-enoate | Methyl Ester | Less potent than ethyl variant |

| Ethyl 4-hydroxy-3-methylbutenoate | Hydroxyl Derivative | Exhibits enhanced activity |

The comparison illustrates that while similar compounds exist, this compound holds unique advantages due to its specific structural features.

Properties

IUPAC Name |

ethyl (Z)-4-bromo-3-methylbut-2-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11BrO2/c1-3-10-7(9)4-6(2)5-8/h4H,3,5H2,1-2H3/b6-4- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIPWHZOYUGYXFA-XQRVVYSFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=C(C)CBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C(/C)\CBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11BrO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.